
Biotin-PEG4-S-S-acid
Overview
Description
Biotin-PEG4-S-S-acid (CAS: 1380166-80-2) is a heterobifunctional crosslinker comprising four key components:
- Biotin: Enables high-affinity binding to streptavidin/avidin for detection or purification .
- PEG4 spacer: Enhances water solubility, reduces steric hindrance, and improves biocompatibility .
- Disulfide (S-S) bond: Cleavable under reducing conditions (e.g., DTT, TCEP), enabling controlled release of biotinylated molecules .
- Carboxylic acid (-COOH): Reacts with amine-containing biomolecules via carbodiimide-mediated coupling (e.g., EDC/NHS) .
Its molecular formula is C26H46N4O9S3 (MW: 654.86), and it is widely used in drug delivery, protein labeling, and redox-responsive systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-S-S-acid is synthesized through a series of chemical reactions involving the attachment of biotin to a polyethylene glycol (PEG) spacer arm, which is then linked to a disulfide bond. The synthesis typically involves the following steps:
- Activation of biotin with an appropriate activating agent such as N-hydroxysuccinimide (NHS) to form NHS-biotin.
- Reaction of NHS-biotin with PEG4 to form Biotin-PEG4.
- Introduction of a disulfide bond to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Amine Conjugation via NHS Ester
The NHS ester moiety reacts selectively with primary amines (e.g., lysine residues or N-terminal α-amines) under physiological conditions (pH 7–9). This reaction forms stable amide bonds, enabling covalent attachment of biotin to proteins, peptides, or other amine-containing biomolecules .
This reaction is critical for biotinylating antibodies, cell-surface proteins, or nanoparticles, facilitating downstream detection or purification via streptavidin .
Disulfide Bond Cleavage
The disulfide bond (S–S) in the spacer arm allows controlled release of biotinylated molecules under reducing conditions. Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) cleave the bond into two sulfhydryl (-SH) groups .
The cleavage efficiency exceeds 95% under optimized conditions, as validated by mass spectrometry .
Hydrolysis of NHS Ester
The NHS ester undergoes hydrolysis in aqueous media, forming a non-reactive carboxylic acid. This side reaction competes with amine conjugation and is pH-dependent .
The slower hydrolysis rate of this compound compared to standard NHS esters improves labeling efficiency by 20–30% in aqueous media .
Biotin-Streptavidin Interaction
The biotin moiety binds streptavidin with high affinity (Kd ≈ 10⁻¹⁵ M), enabling applications in affinity chromatography and immunoassays. This interaction is resistant to extreme pH, detergents, and denaturing agents, but reversible via disulfide cleavage .
Binding Metrics | Data |
---|---|
Streptavidin Binding Capacity | 4 biotin molecules per tetrameric streptavidin |
Elution Method | 50 mM DTT in PBS (pH 8.0) or 100 mM glycine (pH 2.8) |
Studies demonstrate that biotinylated proteins retain >90% activity post-conjugation .
PEG Spacer Functionality
The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance during streptavidin binding. It increases the hydrodynamic radius of conjugated molecules by ~3 nm, improving pharmacokinetics in drug delivery systems .
PEG4 Properties | Impact |
---|---|
Solubility Enhancement | >10 mg/mL in aqueous buffers |
Steric Shielding | Reduces nonspecific interactions by 40–60% compared to non-PEGylated analogs |
Comparative Reaction Efficiency
The table below contrasts this compound with similar compounds:
Parameter | This compound | Biotin-PEG4-Alkyne | Biotin-PEG4-SS-Azide |
---|---|---|---|
Amine Reactivity | High (NHS ester) | None | None |
Click Chemistry Compatibility | No | Yes (Alkyne) | Yes (Azide) |
Cleavability | Yes (S–S) | No | Yes (S–S) |
Solubility in Water | >10 mg/mL | <5 mg/mL | >10 mg/mL |
Key Research Findings
-
Drug Delivery : this compound enables targeted drug release in cancer cells via glutathione-triggered disulfide cleavage, achieving 70–80% payload release within 2 hours.
-
Proteomics : Direct MS detection of biotinylated peptides showed a 20-fold sensitivity improvement over conventional methods when using optimized cleavage protocols .
-
Surface Functionalization : Carboxylic acid-terminated biotin conjugates form stable monolayers on gold surfaces (contact angle: 25°), enabling biosensor development.
This compound’s versatility in conjugation, cleavage, and detection underpins its utility in biochemistry, drug development, and diagnostics.
Scientific Research Applications
Chemical Composition and Mechanism of Action
Biotin-PEG4-S-S-acid features the following components:
- Biotin : A small molecule with a high affinity for streptavidin, facilitating strong binding interactions.
- PEG Spacer : Provides solubility and flexibility, reducing steric hindrance during interactions.
- Disulfide Bond : Allows for cleavage under reducing conditions, enabling controlled release of biotinylated molecules.
The primary mechanism involves the reaction of the compound with primary amines on proteins or peptides to form stable amide bonds. This reaction occurs efficiently at physiological pH (7 to 9) and can be reversed by reducing agents such as dithiothreitol, releasing the biotin moiety from the conjugated biomolecule.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Protein Labeling :
- Cell Surface Protein Analysis :
-
Drug Delivery Systems :
- The compound can be utilized to target drugs to specific cells expressing biotin receptors, enhancing therapeutic efficacy while minimizing side effects.
-
Biosensing Platforms :
- Biotinylated surfaces can capture streptavidin-conjugated molecules, enabling specific target detection or manipulation in biosensors.
- Mass Spectrometry :
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- A study demonstrated that biotinylation using this compound allowed for the differential recovery of cell-envelope proteins in E. coli, showcasing its utility in studying bacterial surface interactions .
- Another investigation revealed that biotinylated antibodies exhibited improved stability and reduced aggregation compared to those labeled with non-cleavable reagents, underscoring the advantages of using PEGylated linkers in antibody labeling .
- Research involving biotin-functionalized nanoparticles has shown promising results in drug delivery systems, where biotin-conjugated PEG-poly(glutamic acid) effectively delivered cargo to lung epithelial cells .
Mechanism of Action
Biotin-PEG4-S-S-acid exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. The mechanism involves:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection, purification, or immobilization of biotinylated molecules.
Cleavage of Disulfide Bond: The disulfide bond can be cleaved under reducing conditions, allowing for the removal of the biotin label when necessary
Comparison with Similar Compounds
Biotin-PEG4-S-S-NHS (CAS: 1260247-51-5)
- Structure : Replaces the carboxylic acid with an NHS ester (-NHS) .
- Key Differences :
- Reactivity : NHS esters react directly with amines at pH 7–9 without activation, enabling faster conjugation than Biotin-PEG4-S-S-acid .
- Molecular Weight : Higher (751.93 vs. 654.86) due to the NHS group .
- Applications : Preferred for rapid antibody labeling (e.g., ELISA, Western blot) .
- Cleavability : Retains the reducible S-S bond, allowing release in intracellular environments .
NHS-PEO4-Biotin (CAS: 459426-22-3)
- Structure : Contains an NHS ester and PEO4 (polyethylene oxide) chain instead of PEG4 .
- Key Differences: Linker Chemistry: PEO4 and PEG4 are structurally similar but differ in ethylene oxide unit arrangement . Cleavability: Lacks a disulfide bond, making conjugates irreversible . Molecular Weight: Lower (588.67 vs.
Biotin-PEG4-amine (No CAS Provided)
- Structure : Replaces the carboxylic acid with a primary amine (-NH2) .
- Key Differences: Reactivity: Amines react with activated carboxyl groups or electrophiles (e.g., NHS esters) . Applications: Used for carboxyl-terminal conjugation, contrasting with this compound’s amine-targeting . Stability: Non-cleavable due to the absence of an S-S bond .
N-(Biotin-PEG4)-N-bis(PEG4-acid) (CAS: 2112731-48-1)
Biological Activity
Biotin-PEG4-S-S-acid is a biotinylation reagent that combines a biotin moiety, a polyethylene glycol (PEG) spacer, and a disulfide bond. This compound is gaining prominence in biological research due to its unique properties that facilitate the labeling, purification, and detection of biomolecules. The following sections detail its biological activity, applications, and relevant research findings.
This compound features:
- Biotin : A small molecule with high affinity for streptavidin, enabling specific binding to biotinylated targets.
- PEG Spacer : Enhances solubility and flexibility, reducing steric hindrance during interactions with biomolecules.
- Disulfide Bond : Provides a cleavable linker that allows controlled release of the biotin moiety under reducing conditions.
The primary mechanism involves the reaction of this compound with primary amines on biomolecules through nucleophilic attack, forming stable amide bonds. This reaction is efficient in physiological pH conditions (7 to 9), making it suitable for various biological applications .
Biological Activity
This compound exhibits significant biological activity due to its ability to label proteins and other biomolecules. This labeling enhances detection and purification processes in biochemical assays while preserving the biological functions of the labeled proteins. Key applications include:
- Affinity Chromatography : Biotinylated proteins can be easily purified using streptavidin-coated surfaces.
- Immunoassays : The strong affinity between biotin and streptavidin allows for sensitive detection of target proteins .
- Drug Delivery Systems : The compound's structure allows for targeted delivery of therapeutic agents to cells expressing biotin receptors, with controlled release facilitated by the disulfide bond .
Case Studies
-
Bioconjugation Techniques :
Research has demonstrated that this compound can effectively conjugate with various biomolecules while maintaining their functionality. For example, studies involving protein labeling showed that biotinylated proteins retained their activity in subsequent assays . -
Detection Methods :
A study utilizing biotin-PEG-linked gold nanoparticle probes showed enhanced sensitivity in detecting biomarkers such as prostate-specific antigen (PSA) and microRNAs. The assay achieved detection limits as low as 50 fM for nucleic acids, showcasing the versatility of biotinylation in diagnostic applications . -
Controlled Release Applications :
In therapeutic contexts, the cleavable nature of the disulfide bond was exploited to release drugs in response to reducing environments found within certain tissues. This property was confirmed through experiments demonstrating the release of biotin from conjugated biomolecules upon treatment with reducing agents like dithiothreitol (DTT) .
Comparative Analysis
Feature | This compound | Other Biotinylation Reagents |
---|---|---|
Cleavable Linker | Yes | Varies |
Solubility | High | Varies |
Reaction Efficiency | High | Varies |
Targeting Specificity | High | Moderate |
Q & A
Basic Research Questions
Q. How does the structural composition of Biotin-PEG4-S-S-acid influence its function in protein conjugation?
- Methodological Answer:
- The molecule comprises four functional domains:
- Biotin : Enables high-affinity binding to streptavidin/avidin for detection or isolation .
- PEG4 spacer : Enhances solubility, reduces steric hindrance, and minimizes non-specific interactions .
- Disulfide bond (S-S) : Provides redox-sensitive cleavage under reducing conditions (e.g., 10 mM DTT or intracellular glutathione) .
- Acid group : Facilitates covalent conjugation to amine-containing molecules via carbodiimide crosslinkers (e.g., EDC/NHS chemistry) .
- Experimental Design Tip: Validate conjugation efficiency using SDS-PAGE with streptavidin-HRP to detect biotinylated products .
Q. What are the optimal conditions for conjugating this compound to amine-containing biomolecules?
- Methodological Answer:
- Step 1 : Activate the acid group using EDC (1-5 mM) and NHS (2-10 mM) in pH 6.0-7.4 buffer (e.g., MES or PBS) for 30 min .
- Step 2 : Add the target protein/peptide (1-10 mg/mL) and incubate at 4°C for 2-4 hrs .
- Step 3 : Quench unreacted groups with Tris-HCl (pH 8.0) or glycine.
- Data Analysis: Measure labeling efficiency via MALDI-TOF (mass shift ~959 Da) or fluorescence assays .
Q. Why is PEG4 used in this compound instead of shorter or longer PEG chains?
- Methodological Answer:
- PEG4 balances steric effects and solubility:
- Shorter PEGs (e.g., PEG2) may limit accessibility for streptavidin binding.
- Longer PEGs (e.g., PEG12) increase hydrodynamic radius, affecting cellular uptake .
- Experimental Validation: Compare binding kinetics using surface plasmon resonance (SPR) with varying PEG lengths .
Q. How can the disulfide bond in this compound be utilized for controlled release in drug delivery?
- Methodological Answer:
- The S-S bond is stable in extracellular environments but cleaves in reducing intracellular compartments (e.g., cytoplasm with 1-10 mM glutathione) .
- Application Example: Conjugate the compound to a drug-loaded nanoparticle, and measure release kinetics under simulated redox conditions (e.g., 10 mM DTT) .
Advanced Research Questions
Q. How can researchers optimize this compound conjugation efficiency while minimizing protein aggregation?
- Methodological Answer:
- Parameter Optimization :
Parameter | Optimal Range |
---|---|
pH | 6.5-7.0 (avoids denaturation) |
Molar Ratio (Compound:Protein) | 5:1 to 20:1 |
Temperature | 4°C (reduces hydrolysis) |
- Aggregation Mitigation : Add 0.1% Tween-20 or use size-exclusion chromatography post-conjugation .
Q. What analytical techniques resolve contradictions in crosslinking efficiency data for this compound?
- Methodological Answer:
- Common Discrepancies : Variability in MALDI-TOF vs. SDS-PAGE results due to incomplete ionization or masking of biotin signals.
- Resolution Strategies :
- Use SEC-MALS for accurate molecular weight determination.
- Validate with dual detection (UV280 for protein, HRP-streptavidin for biotin) .
Q. How does the disulfide bond stability of this compound vary across in vivo vs. in vitro environments?
- Methodological Answer:
- In Vitro : Stable in PBS (pH 7.4) for >24 hrs.
- In Vivo : Cleaved within 2-6 hrs in blood plasma (2-20 µM glutathione) .
- Validation: Monitor bond integrity via LC-MS after incubating in simulated biological fluids .
Q. What strategies ensure reproducibility when using this compound in multi-step protein interaction studies?
- Methodological Answer:
- Standardization :
Pre-qualify reagent batches via NMR or HPLC (>95% purity) .
Use fresh EDC/NHS for activation.
Document molar ratios and buffer conditions in detail .
- Case Study: Inconsistent pull-down assays resolved by standardizing streptavidin bead incubation times (30-60 mins) .
Properties
IUPAC Name |
3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNDTQMSDEJOG-WATLYSKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O9S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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